Isotellurocyanic acid
Description
Isotellurocyanic acid (HTeCN) is a tellurium-containing analog of cyanic acid (HOCN) and thiocyanic acid (HSCN). Structurally, it belongs to the family of chalcogen-based cyanic acids, where the oxygen atom in cyanic acid is replaced by tellurium. The general formula for these compounds is HXC≡N, where X represents a chalcogen (O, S, Se, Te). This compound is characterized by a linear arrangement of atoms, with the tellurium atom bonded to the cyano group (C≡N) and a hydrogen atom .
Due to the larger atomic radius and lower electronegativity of tellurium compared to oxygen or sulfur, this compound exhibits distinct chemical properties, including reduced stability and unique reactivity patterns. Its synthesis typically involves the reaction of tellurium with hydrogen cyanide or via metathesis of tellurium salts with cyanides, though detailed synthetic protocols remain scarce in published literature .
Properties
Molecular Formula |
CHNTe |
|---|---|
Molecular Weight |
154.6 g/mol |
InChI |
InChI=1S/CHNTe/c2-1-3/h2H |
InChI Key |
HTNSSPRNWCKXFQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)=[Te] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares isotellurocyanic acid with its closest analogs: cyanic acid (HOCN) and thiocyanic acid (HSCN) . A third compound, isocyanic acid (HNCO) , is included to highlight structural isomerism differences.
Table 1: Key Properties of Chalcogen-Based Cyanic Acids
| Property | Cyanic Acid (HOCN) | Thiocyanic Acid (HSCN) | This compound (HTeCN) | Isocyanic Acid (HNCO) |
|---|---|---|---|---|
| Molecular Weight | 43.03 g/mol | 59.09 g/mol | 177.63 g/mol | 43.03 g/mol |
| Bond Length (X–C) | 1.16 Å (O–C) | 1.60 Å (S–C) | 1.98 Å (Te–C) | 1.21 Å (N–C) |
| pKa | ~3.7 | ~1.1 | ~0.5 (estimated) | ~3.7 |
| Stability | Moderate | High | Low | Moderate |
| Applications | Pharmaceuticals, polymers | Catalysis, metallurgy | Research applications (limited) | Pesticides, polymers |
Structural and Electronic Differences
- Cyanic Acid (HOCN): Features an oxygen atom bonded to the cyano group. The shorter O–C bond (1.16 Å) contributes to higher electronegativity and moderate acidity (pKa ~3.7). It is used in synthesizing cyanate esters for high-performance polymers .
- Thiocyanic Acid (HSCN) : Replaces oxygen with sulfur, resulting in a longer S–C bond (1.60 Å) and stronger acidity (pKa ~1.1). Its thiocyanate ion (SCN⁻) is a versatile ligand in coordination chemistry and metallurgy .
- This compound (HTeCN): The Te–C bond (1.98 Å) is significantly longer and weaker, leading to lower thermal stability.
- Isocyanic Acid (HNCO) : A structural isomer of cyanic acid with the formula HNCO. Despite identical molecular weight, its distinct N–C–O arrangement results in different reactivity, such as forming polyurethanes and agrochemicals .
Reactivity and Stability
- Acidity Trends : Acidity increases with heavier chalcogens due to larger atomic size and reduced bond strength (HTeCN > HSCN > HOCN). This trend aligns with the decreasing electronegativity of the chalcogen (O > S > Te) .
- Thermal Decomposition : this compound decomposes readily at room temperature, releasing toxic tellurium vapors, whereas thiocyanic acid remains stable up to 100°C. Cyanic acid decomposes to cyanuric acid under heat .
Q & A
Q. What experimental frameworks validate theoretical predictions of this compound’s non-covalent interactions?
- Methodological Answer : Use crystallographic data to identify intermolecular contacts (e.g., Te···N interactions). Validate via Hirshfeld surface analysis and benchmark against symmetry-adapted perturbation theory (SAPT) calculations. Correlate with thermodynamic measurements (e.g., enthalpies of sublimation) .
Tables for Quick Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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